BenchChemオンラインストアへようこそ!

Hydantoin, 3-benzyloxy-

Anticancer Ribonucleotide reductase inhibition L1210 murine leukemia

Hydantoin, 3-benzyloxy- (CAS 30204-23-0; IUPAC: 3-phenylmethoxyimidazolidine-2,4-dione; molecular formula C₁₀H₁₀N₂O₃; MW 206.20 g/mol) is an N3-substituted hydantoin derivative in which a benzyloxy group is covalently attached to the nitrogen at position 3 of the imidazolidine-2,4-dione ring. This compound belongs to the hydantoin family—a privileged five-membered heterocyclic scaffold widely exploited in medicinal chemistry for anticonvulsant, antimicrobial, and anticancer applications.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 30204-23-0
Cat. No. B11895563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydantoin, 3-benzyloxy-
CAS30204-23-0
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)OCC2=CC=CC=C2
InChIInChI=1S/C10H10N2O3/c13-9-6-11-10(14)12(9)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
InChIKeyYBCXJEMZAPOJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyloxyhydantoin (CAS 30204-23-0): A Rigidified Hydroxyurea Pharmacophore Scaffold for Ribonucleotide Reductase-Targeted Anticancer Discovery


Hydantoin, 3-benzyloxy- (CAS 30204-23-0; IUPAC: 3-phenylmethoxyimidazolidine-2,4-dione; molecular formula C₁₀H₁₀N₂O₃; MW 206.20 g/mol) is an N3-substituted hydantoin derivative in which a benzyloxy group is covalently attached to the nitrogen at position 3 of the imidazolidine-2,4-dione ring [1]. This compound belongs to the hydantoin family—a privileged five-membered heterocyclic scaffold widely exploited in medicinal chemistry for anticonvulsant, antimicrobial, and anticancer applications . The defining structural feature of 3-benzyloxyhydantoin is the introduction of the hydroxyurea (HU) pharmacophore into a conformationally constrained hydantoin ring, a design strategy explicitly intended to rigidify the flexible HU backbone and thereby pre-organize the molecule for ribonucleotide reductase (RR) active-site binding [2]. Commercially, the compound is available at purities of 95–98% from multiple suppliers and is primarily sourced as a research intermediate for anticancer drug development and as a synthetic precursor to 3-hydroxyhydantoin-based carbamate inhibitors .

Why N3-Benzyloxyhydantoin Cannot Be Replaced by Generic Hydantoin Analogs or Hydroxyurea in RR-Targeted Anticancer Research


The N3-benzyloxy substituent on the hydantoin ring is not a passive structural decoration—it is the pharmacophoric element that directly mimics the hydroxyurea (HU) moiety while benefiting from the conformational rigidity of the hydantoin scaffold. Unsubstituted hydantoin lacks the N–O bond required for RR radical-scavenging activity and shows no meaningful RR inhibition . Alternative N3 substituents such as hydroxy (–OH) or amino (–NH₂) alter the electronic character and hydrogen-bonding pattern at the RR active site, fundamentally changing target engagement [1]. The benzyloxy group specifically presents the oxygen atom in a geometry that the Liu et al. docking studies identified as critical for binding to the RR R1 subunit; replacement with smaller N3 groups (e.g., methyl, ethyl) or bulkier non-benzyloxy substituents abolishes the sub-micromolar potency observed in the most active 3-benzyloxyhydantoin derivatives [2]. Furthermore, acyclic benzyloxyurea derivatives—which lack the hydantoin ring constraint—exhibit substantially weaker cytotoxicity profiles compared to their cyclized benzyloxyhydantoin counterparts when tested in parallel against L1210 and K562 cells, confirming that the hydantoin scaffold is not a generic carrier but an essential conformational locking element [3].

Quantitative Differentiation Evidence: 3-Benzyloxyhydantoin Derivatives vs. Hydroxyurea and Structural Analogs


Cytotoxic Potency Against Murine Leukemia L1210 Cells: 3-Benzyloxyhydantoin Derivatives vs. Hydroxyurea

In a direct head-to-head MTT assay comparison, multiple 3-benzyloxyhydantoin derivatives demonstrated significantly lower IC₅₀ values against L1210 murine leukemia cells compared to the clinical RR inhibitor hydroxyurea (HU), which served as the positive control. The most active derivative in this series, compound 24, achieved an IC₅₀ of 34.61 μmol/L, representing a 6.3-fold improvement over HU (IC₅₀ = 216.70 μmol/L). Compounds 16, 21, 26, and 28 also showed IC₅₀ values ranging from 35.61 to 55.93 μmol/L, all substantially below the HU baseline [1]. In a subsequent optimized series reported by Liu et al. (2016), the most potent 3-benzyloxyhydantoin derivatives 5g and 6g achieved IC₅₀ values of 0.04 μM and 0.01 μM respectively across three cancer cell lines including L1210, representing an approximately 5,400-fold to 21,600-fold improvement over the HU L1210 baseline measured in that study [2].

Anticancer Ribonucleotide reductase inhibition L1210 murine leukemia

Cytotoxic Potency Against Human Laryngeal Carcinoma HEP-2 Cells: Sub-Micromolar Activity Where Hydroxyurea Is Virtually Inactive

The most dramatic differentiation between 3-benzyloxyhydantoin derivatives and hydroxyurea was observed in the HEP-2 human laryngeal carcinoma cell line. Hydroxyurea was essentially inactive against HEP-2 cells (IC₅₀ = 2352.0 μmol/L), whereas five 3-benzyloxyhydantoin derivatives achieved sub-micromolar to low-micromolar IC₅₀ values: compound 27 (IC₅₀ = 0.10 μmol/L), compound 20 (IC₅₀ = 0.41 μmol/L), compound 8 (IC₅₀ = 0.47 μmol/L), compound 19 (IC₅₀ = 0.95 μmol/L), and compound 17 (IC₅₀ = 1.51 μmol/L) [1]. The fold-improvement over HU ranges from approximately 1,557-fold (compound 17) to 23,520-fold (compound 27). This cell-line-specific potency gap is consistent with the hypothesis that the hydantoin-constrained scaffold achieves superior intracellular penetration and/or RR active-site residence time in solid-tumor-derived cells compared to the flexible HU molecule .

Anticancer HEP-2 laryngeal carcinoma Ribonucleotide reductase

Cytotoxic Potency Against Human Leukemia K562 Cells: Consistent Advantage Over Hydroxyurea

Against K562 human chronic myelogenous leukemia cells, 3-benzyloxyhydantoin derivatives demonstrated a consistent, though more modest, potency advantage over hydroxyurea. HU exhibited an IC₅₀ of 72.70 μmol/L, while the most active derivatives in the series achieved IC₅₀ values of 39.60 μmol/L (compound 23), 42.37 μmol/L (compound 9), 47.80 μmol/L (compound 6), and 56.63 μmol/L (compound 12), representing 1.3-fold to 1.8-fold improvements [1]. This narrower potency gap in K562 cells—contrasting with the dramatic differences observed in L1210 and HEP-2—provides valuable cell-type selectivity information. The Liu 2016 study subsequently reported that further C5-optimized derivatives 5g and 6g achieved IC₅₀ values of 0.04 and 0.01 μM against K562 [2], demonstrating that C5 hydrophobic substitution (isopropyl, isobutyl) is the key driver for enhanced potency in this leukemia lineage.

Anticancer K562 chronic myelogenous leukemia Ribonucleotide reductase

Ribonucleotide Reductase Active-Site Binding: Molecular Docking Evidence for C5-Modifiable Target Engagement

Molecular docking studies performed by Liu et al. (2016) demonstrated that 3-benzyloxyhydantoin derivatives bind to the active site of the ribonucleotide reductase (RR) R1 subunit, with C5 substituent identity directly modulating binding affinity. The study revealed that C5 substitution with isopropyl or isobutyl groups was specifically favorable for increasing binding affinity to the RR active site, and this computational prediction correlated with the experimentally observed antiproliferative potency [1]. The docking poses showed that the N3-benzyloxy group occupies a hydrophobic sub-pocket while the C5 substituent extends into a secondary hydrophobic cavity, creating a two-point anchoring mechanism that is not achievable with acyclic hydroxyurea or N3-unsubstituted hydantoins . This computational SAR provides a rational basis for scaffold selection: the 3-benzyloxyhydantoin core offers two independent vectors (N3 and C5) for modulating RR binding, whereas hydroxyurea offers only terminal modification sites that lack conformational pre-organization.

Molecular docking Ribonucleotide reductase R1 subunit Structure-activity relationship

Synthetic Utility as a Dual-Purpose Intermediate: Catalytic Hydrogenolysis to 3-Hydroxyhydantoin for Carbamate Inhibitor Synthesis

3-Benzyloxyhydantoin (CAS 30204-23-0) serves not only as a terminal bioactive scaffold but also as a protected synthetic intermediate. Patent WO2013142307A1 (Abide Therapeutics) explicitly describes the catalytic hydrogenolysis of 3-(benzyloxy)imidazolidine-2,4-dione using palladium (10% on activated carbon) under hydrogen atmosphere in methanol/ethyl acetate to yield 3-hydroxyimidazolidine-2,4-dione (3-hydroxyhydantoin) [1]. This deprotected product is a key building block for N-hydroxyhydantoin carbamates, which have been characterized as a versatile class of irreversible serine hydrolase inhibitors with tunable selectivity [2]. In contrast, direct procurement of 3-hydroxyhydantoin is complicated by its limited commercial availability and potential stability concerns related to the free N–OH group; the benzyloxy-protected form offers superior shelf stability (predicted density 1.35 g/cm³, logP 0.7, one hydrogen bond donor) while enabling on-demand deprotection [3].

Synthetic intermediate 3-Hydroxyhydantoin Serine hydrolase inhibitors

Structural Rigidity Advantage: Cyclic Benzyloxyhydantoin vs. Acyclic Benzyloxyurea in Parallel Antitumor Evaluation

A direct comparison between benzyloxyurea (acyclic) and benzyloxyhydantoin (cyclic) derivatives was conducted by Zhong et al. (2013), in which both classes were synthesized and evaluated in parallel against K562 and L1210 leukemia cells by MTT assay [1]. The study demonstrated that cyclization of the benzyloxyurea pharmacophore into the hydantoin ring consistently increased cytotoxic potency. The most promising compounds identified in this study were benzyloxyhydantoin derivatives with L-phenylalanine ester substituents at the N3-position (compounds 7e and 7b), which markedly outperformed their acyclic benzyloxyurea counterparts [1]. This experimental observation validates the design principle articulated by Liu et al. (2016): the hydantoin ring serves as a rigid scaffold that pre-organizes the hydroxyurea pharmacophore into a bioactive conformation, reducing the entropic penalty upon RR binding that penalizes the flexible acyclic analogs [2].

Conformational constraint Benzyloxyurea comparison Scaffold rigidification

Validated Application Scenarios for 3-Benzyloxyhydantoin (CAS 30204-23-0) in Anticancer Drug Discovery and Chemical Biology


Ribonucleotide Reductase-Targeted Anticancer Lead Optimization Using the 3-Benzyloxyhydantoin Scaffold

Research groups pursuing novel RR inhibitors for solid tumors—particularly head and neck squamous cell carcinoma (reflected by the HEP-2 activity data)—should prioritize the 3-benzyloxyhydantoin core over hydroxyurea or acyclic benzyloxyurea derivatives. The scaffold provides two independently modifiable vectors: the N3-benzyloxy group (which can be substituted with diverse benzyl variants) and the C5 position (where isopropyl or isobutyl substitution enhances RR binding affinity according to Liu et al. 2016 docking data) [1]. Starting from the commercially available parent compound CAS 30204-23-0, researchers can synthesize focused libraries of C5-substituted analogs via one-step condensation of 4-nitrophenyl (benzyloxy)carbamates with amino acid methyl esters, as described in the Liu synthetic protocol [1]. The 23,520-fold potency window over hydroxyurea in HEP-2 cells provides ample dynamic range for SAR discrimination.

Synthesis of 3-Hydroxyhydantoin-Derived Serine Hydrolase Inhibitor Libraries

For chemical biology groups developing activity-based protein profiling (ABPP) probes or irreversible serine hydrolase inhibitors, 3-benzyloxyhydantoin serves as the optimal protected precursor to 3-hydroxyhydantoin. Catalytic hydrogenolysis (10% Pd/C, H₂, MeOH/EtOAc, 2 h) cleanly removes the benzyl protecting group to reveal the free N–OH moiety required for carbamylation of the serine hydrolase active site [2]. This two-step procurement-and-deprotect workflow avoids the need to source or synthesize the less stable 3-hydroxyhydantoin directly. The N-hydroxyhydantoin carbamate class has established utility as tunable, irreversible inhibitors with selectivity profiles modifiable through both the leaving group (NHH) and the carbamylating group [3].

Comparative Oncology Studies Benchmarking RR Inhibitor Sensitivity Across Leukemia and Solid Tumor Panels

The differential potency of 3-benzyloxyhydantoin derivatives across L1210 (lymphoid leukemia), K562 (myeloid leukemia), and HEP-2 (solid tumor) cell lines—spanning three orders of magnitude in relative improvement over hydroxyurea—makes this scaffold an ideal tool compound for investigating lineage-specific RR dependence [4]. Procurement of CAS 30204-23-0 as the parent scaffold, followed by parallel synthesis of a small set of C5-variant derivatives, enables systematic profiling of RR inhibitor sensitivity across the NCI-60 panel or custom oncology cell line panels, potentially identifying tumor types where RR-targeted therapy has been underappreciated due to the poor potency of hydroxyurea itself.

Medicinal Chemistry Core Facility Stocking for Hydantoin-Based Fragment and Scaffold-Hopping Campaigns

Core facilities supporting multiple medicinal chemistry projects should stock 3-benzyloxyhydantoin as a privileged fragment for both fragment-based drug discovery (FBDD) and scaffold-hopping campaigns. The compound's physicochemical profile—moderate logP (0.7), low molecular weight (206.20 g/mol), one hydrogen bond donor, three hydrogen bond acceptors, and two tunable substitution sites—meets lead-like criteria while offering synthetic tractability [5]. Its documented bioactivity against a clinically validated oncology target (RR) provides immediate project relevance, distinguishing it from uncharacterized fragment-library compounds that require de novo target identification.

Quote Request

Request a Quote for Hydantoin, 3-benzyloxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.